(2S)-1-(diethylamino)propan-2-ol
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Overview
Description
(2S)-1-(diethylamino)propan-2-ol: is a secondary amine with a chiral center, making it exist in two enantiomeric forms. It is a colorless, viscous liquid at room temperature, soluble in water and most organic solvents. This compound is used as an intermediate in the production of various compounds, including pharmaceuticals, pesticides, dyes, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination of Propanal: This method involves the reaction of propanal with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Reaction of Ethyl Magnesium Bromide with Benzylamine: This method involves the reaction of ethyl magnesium bromide with benzylamine, followed by hydrolysis.
Reduction of N,N-diethylacrylamide: This method involves the reduction of N,N-diethylacrylamide using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for (2S)-1-(diethylamino)propan-2-ol typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-1-(diethylamino)propan-2-ol can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various amines.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Corresponding oxides.
Reduction Products: Various amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of biologically active compounds.
- Employed in the synthesis of chiral compounds due to its chiral center.
Biology:
- Investigated for its interactions with neurotransmitter systems, including the GABA receptor, the cholinergic system, and the nitrergic system.
Medicine:
- Exhibits anesthetic, analgesic, and antipyretic properties.
- Potential applications in drug delivery systems.
Industry:
- Used in the production of pharmaceuticals, pesticides, dyes, and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways: (2S)-1-(diethylamino)propan-2-ol interacts with several neurotransmitter systems, including the GABA receptor, the cholinergic system, and the nitrergic system. It modulates the activity of ion channels and inhibits the process of inflammation.
Comparison with Similar Compounds
(2R)-1-(diethylamino)propan-2-ol: The enantiomer of (2S)-1-(diethylamino)propan-2-ol.
N,N-diethylpropan-2-amine: A similar compound without the hydroxyl group.
N,N-diethyl-2-hydroxypropanamide: A similar compound with an amide group instead of an amine group.
Uniqueness: this compound is unique due to its chiral center, which allows it to exist in two enantiomeric forms. This chirality is crucial for its interactions with biological systems and its applications in the synthesis of chiral compounds.
Properties
CAS No. |
78778-91-3 |
---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
(2S)-1-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-4-8(5-2)6-7(3)9/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
BHUXAQIVYLDUQV-ZETCQYMHSA-N |
Isomeric SMILES |
CCN(CC)C[C@H](C)O |
Canonical SMILES |
CCN(CC)CC(C)O |
Purity |
95 |
Origin of Product |
United States |
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